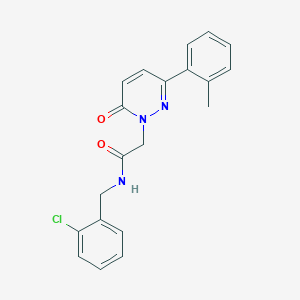

5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide, also known as TAK-915, is a novel compound that has received significant attention in the scientific community due to its potential therapeutic benefits in treating neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39), which is primarily expressed in the brain and has been implicated in various physiological processes such as appetite regulation, mood, and cognition.

科学的研究の応用

Anticancer Applications

Compounds similar to "5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide" have shown potent cytotoxic activity against various human cancer cell lines. For instance, compounds with phenylaminosulfanyl-1,4-naphthoquinone derivatives displayed significant cytotoxic effects, particularly against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. These compounds induced apoptosis and arrested the cell cycle at the G1 phase, primarily through the upregulation of caspase-3 and caspase-7 proteins, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Applications

Research on thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology highlighted the potential antimicrobial activity of these compounds. Some derivatives showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, underscoring the potential of sulfone-substituted thiophene compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Synthetic Methodologies

Research into synthetic methodologies has also been a significant area, with studies on palladium-catalyzed direct arylations and green synthesis approaches. For example, palladium-catalyzed regiospecific arylations of thiophenes bearing SO2R substituents at C3 have been developed, expanding the toolbox for synthesizing sulfone-substituted thiophenes (Bheeter et al., 2013).

Optoelectronic Properties

The synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been explored, indicating the potential of these compounds in nonlinear optical materials due to their high thermal stability and good transparency (Chou et al., 1996).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves the reaction of 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide with phenylsulfonyl chloride in the presence of a base, followed by reduction of the sulfonyl group using a reducing agent.", "Starting Materials": [ "5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide", "phenylsulfonyl chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 5-bromo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide and phenylsulfonyl chloride in a suitable solvent such as dichloromethane.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.", "Step 4: Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide.", "Step 5: Dissolve the product in a suitable solvent such as ethanol.", "Step 6: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 7: Quench the reaction by adding water and extract the product with a suitable organic solvent such as dichloromethane.", "Step 8: Concentrate the organic layer and purify the product by column chromatography to obtain the final product." ] } | |

CAS番号 |

1112437-19-0 |

分子式 |

C22H18N6O2S |

分子量 |

430.49 |

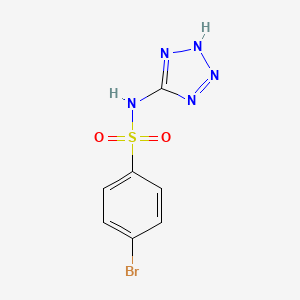

IUPAC名 |

6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H18N6O2S/c1-2-14-8-10-15(11-9-14)19-24-18(30-27-19)13-31-22-25-20-17(12-23-26-20)21(29)28(22)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,26) |

InChIキー |

ALBWTGVGQCGNTP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

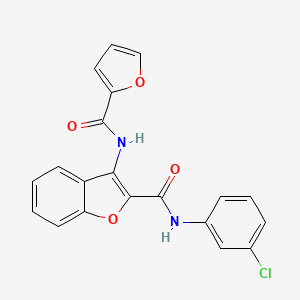

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

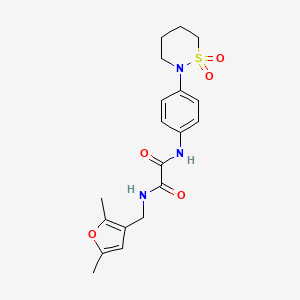

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

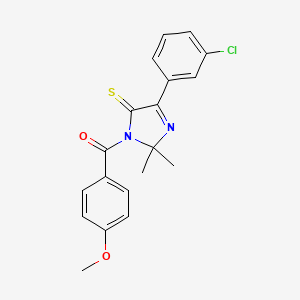

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)

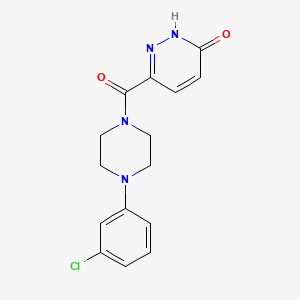

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![ethyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2473662.png)

![Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2473665.png)